molecular formula C19H20ClN3O2 B251798 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide

Katalognummer B251798
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: MDLFLNMPLOIZDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential use in cancer treatment and other diseases.

Wirkmechanismus

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide is responsible for the deacetylation of tubulin, a protein involved in cell motility and division. By inhibiting N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, ACY-1215 increases the acetylation of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. This ultimately leads to cell death in cancer cells. ACY-1215 has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a selective inhibitory effect on N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, with little to no effect on other HDAC enzymes. This selectivity is important in reducing potential side effects and toxicity. ACY-1215 has also been shown to have good bioavailability, making it a viable candidate for further clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ACY-1215 is its selectivity for N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, which allows for more targeted studies of the enzyme's role in various diseases. However, a limitation is that N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide is involved in many cellular processes, making it difficult to fully understand the effects of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition. Additionally, ACY-1215 has shown some toxicity in animal studies, which may limit its potential use in humans.

Zukünftige Richtungen

There are several potential future directions for research on ACY-1215. One area of interest is the use of ACY-1215 in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the use of ACY-1215 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition and the potential long-term effects of ACY-1215 treatment.

Synthesemethoden

The synthesis of ACY-1215 involves several steps, starting with the reaction of 4-aminoacetophenone and piperazine to form 4-(4-Acetyl-piperazin-1-yl)-phenylamine. This intermediate is then reacted with 3-chloro-benzoyl chloride to form the final product, ACY-1215. The synthesis of ACY-1215 has been optimized to improve yield and purity, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

ACY-1215 has been extensively studied for its potential use in cancer treatment. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition has been shown to induce cancer cell death and sensitize cancer cells to other treatments. ACY-1215 has been tested in preclinical models of multiple myeloma, lymphoma, and leukemia, showing promising results in both in vitro and in vivo studies. It has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C19H20ClN3O2

Molekulargewicht

357.8 g/mol

IUPAC-Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI-Schlüssel

MDLFLNMPLOIZDK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.